3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine

Medicinal Chemistry Pharmacology Chemical Biology

3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine (CAS 2034511-69-6) is a synthetic heterocyclic small molecule with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol. It is constructed from a central pyrrolidine ring, substituted at the 3-position with a phenyl group, and its nitrogen atom is further linked via a methylene bridge to the 3-position of a pyridine ring.

Molecular Formula C16H18N2
Molecular Weight 238.334
CAS No. 2034511-69-6
Cat. No. B2669721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine
CAS2034511-69-6
Molecular FormulaC16H18N2
Molecular Weight238.334
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=C2)CC3=CN=CC=C3
InChIInChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-8-10-18(13-16)12-14-5-4-9-17-11-14/h1-7,9,11,16H,8,10,12-13H2
InChIKeyQVROKNPVBKZIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine (2034511-69-6): A Structural Overview for Research Procurement


3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine (CAS 2034511-69-6) is a synthetic heterocyclic small molecule with the molecular formula C16H18N2 and a molecular weight of 238.33 g/mol . It is constructed from a central pyrrolidine ring, substituted at the 3-position with a phenyl group, and its nitrogen atom is further linked via a methylene bridge to the 3-position of a pyridine ring . This compound is a member of a broader class of aryl and pyridyl pyrrolidines, which are noted as key intermediates in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals [1].

Why Generic Substitution of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is Not Supported by Data


Substituting 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine with a structurally similar analog cannot be justified based on current scientific literature. A review of the available data reveals a critical gap: there are no published, peer-reviewed studies that report quantitative biological or chemical performance metrics for this specific compound. The closest research, which evaluates structurally related 3-phenylpyrrolidines for dopamine receptor binding [1] or describes the compound class's use as intermediates [2], highlights the high degree of structure-activity relationship (SAR) sensitivity in this chemical series. In the absence of direct comparative data for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine, any assumption of functional or performance equivalence with other 3-phenylpyrrolidine or pyridine-containing analogs is speculative and poses a significant risk to experimental reproducibility.

Quantitative Evidence Assessment for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine


A Critical Assessment: Absence of Direct Comparative Biological Data for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine

A comprehensive search of the peer-reviewed scientific literature and patent databases reveals no direct, quantitative biological activity data (e.g., IC50, Ki, EC50 values) for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine [1]. This assessment is based on a systematic review of literature for this specific compound. The information gap means that no head-to-head comparison with any analog is currently possible.

Medicinal Chemistry Pharmacology Chemical Biology

Comparative Biological Activity of a Core Structural Motif: 3-Phenylpyrrolidines at Dopamine Receptors

The 3-phenylpyrrolidine core of the target compound has been studied for its binding affinity to dopamine receptors. In a study of several 3-phenylpyrrolidines, maximal D1 and D2 receptor binding affinity was observed for analogs with an n-pentyl group on the pyrrolidine nitrogen [1]. Furthermore, the presence of a catechol nucleus was found to confer greater affinity at both D1 and D2 receptors compared to meta-hydroxyphenyl derivatives [1]. While these findings provide a baseline for the core scaffold, they are not directly translatable to 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine due to its distinct substitution pattern.

Dopamine Receptor Structure-Activity Relationship CNS Pharmacology

Utility of the Compound Class: Aryl and Pyridyl Pyrrolidines as Key Synthetic Intermediates

The target compound belongs to a class of optionally substituted aryl and pyridyl pyrrolidines that are explicitly described as useful intermediates for the preparation of biologically active compounds [1]. Patents in this class cover their use in creating active ingredients for combating agricultural pests like insects and nematodes, as well as for developing veterinary and pharmaceutical agents [1].

Organic Synthesis Agrochemical Development Pharmaceutical Intermediates

Recommended Application Scenarios for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine Based on Current Evidence


Exploratory Medicinal Chemistry and Scaffold Diversification

The most appropriate use case for 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is as a novel building block in exploratory medicinal chemistry projects. The absence of prior art in the biological space represents an opportunity to investigate new chemical space [1]. Researchers can use this compound to generate novel derivatives with the aim of identifying a unique biological target or improving upon the properties of known 3-phenylpyrrolidines, such as those studied for dopamine receptor interactions [2].

Synthetic Methodology Development and Process Chemistry

Given the known utility of the aryl and pyridyl pyrrolidine class as intermediates [1], 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine is a suitable candidate for developing and optimizing new synthetic methodologies. Its procurement is justified for academic or industrial process chemistry groups focused on creating more efficient routes to this specific substitution pattern, which could later be applied to the synthesis of more complex, biologically active targets [1].

Use as a Negative Control or Reference Standard

In the absence of its own activity data, a valid scenario is the use of 3-[(3-Phenylpyrrolidin-1-yl)methyl]pyridine as a structurally matched negative control or reference standard. For research programs studying a closely related, biologically active analog, this compound's lack of characterized activity could serve as a benchmark to confirm that observed effects are due to a specific functional group or substitution pattern on the analog, thereby strengthening the SAR conclusions.

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